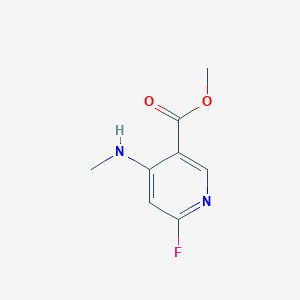

Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate

描述

属性

IUPAC Name |

methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJUEYFLPMCSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for modifying the pyridine ring. For example, the reaction of a halogenated pyridine with methylamine can introduce a methylamino group, while sodium methoxide can introduce a methoxy group.

Preparation of Starting Materials

Starting materials like 2,6-dihalogenopyridine-3-carboxylic esters are often used. These can be modified through selective nucleophilic substitution reactions to introduce the desired functional groups.

Analysis of Related Compounds

While specific data for this compound is limited, related compounds like methyl 2-methoxy-6-methylaminopyridine-3-carboxylate have been extensively studied. These compounds are synthesized through similar nucleophilic substitution reactions and are key intermediates in the production of pharmaceuticals.

Data Table for Related Compounds

| Compound | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | 2,6-Dichloropyridine-3-carboxylic ester | Sodium methoxide in THF/CH2Cl2 | High |

| Methyl 2-fluoro-6-methylaminopyridine-3-carboxylate | 2,6-Difluoropyridine-3-carboxylic ester | Methylamine in EtOH | 55% |

化学反应分析

Types of Reactions

Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amino derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate (CAS: 2187434-95-1)

- Molecular Formula : C₁₀H₁₃FN₂O₂

- Molecular Weight : 212.23 g/mol

- This analog is commercially available at 95% purity and priced at $112–$189 per 100–250 mg .

- Applications: Used in medicinal chemistry for structure-activity relationship (SAR) studies to evaluate the impact of amino group size on target interactions .

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0)

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : 253.12 g/mol

- Key Differences: The methylamino group is attached via a methylene linker at position 6 instead of position 3. The dihydrochloride salt enhances solubility for in vitro assays .

- Applications : A versatile intermediate for synthesizing neuroactive or anticancer agents, leveraging its modified substitution pattern .

Analogs with Modified Halogenation or Ester Groups

Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : 201 g/mol (MS data)

- Key Differences : Substitution of fluorine with chlorine at position 6 and ethyl ester instead of methyl. Chlorine’s higher electronegativity may enhance electrophilic reactivity. Synthesized via hydrogenation using Pd/C .

- Applications : Demonstrates the role of halogen choice in tuning electronic properties for catalytic reactions or drug metabolism studies .

Methyl 5-fluoro-2-methoxypyridine-3-carboxylate (CAS: 122433-52-7)

- Molecular Formula: C₈H₈FNO₃

- Molecular Weight : 185.16 g/mol

- Key Differences: Fluorine at position 5 and methoxy at position 2 instead of methylamino at position 4. The methoxy group increases electron density, affecting π-stacking interactions .

- Applications : Explored in agrochemicals and kinase inhibitors due to its electron-rich aromatic system .

F13714 (CAS: Not provided)

- Structure: Contains a 5-methyl-6-(methylamino)pyridin-2-ylmethyl group linked to a piperidine scaffold.

- Key Differences: Incorporates the methylamino-pyridine moiety into a larger pharmacophore.

- Applications: Investigated as a serotonin receptor modulator, highlighting the methylamino-pyridine unit’s role in receptor binding .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Bulkier amino groups (e.g., isopropyl) reduce reactivity but may improve target specificity . Smaller groups (e.g., methyl) enhance synthetic versatility .

- Halogen Impact : Fluorine’s electronegativity improves metabolic stability compared to chlorine, which may increase electrophilic reactivity .

- Ester Moieties : Methyl esters are more hydrolytically stable than ethyl esters, influencing pharmacokinetics in drug design .

生物活性

Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate (CAS No. 2187435-19-2) is a compound belonging to the pyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom, a methylamino group, and a carboxylate moiety. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antiproliferative Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on related pyridine derivatives showed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | MCF-7 | 15.0 |

These values suggest that this compound has moderate cytotoxic effects, comparable to other known antiproliferative agents .

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Modifications to the pyridine ring or substituents can significantly affect its potency:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability.

- Amino Group : The methylamino group may facilitate interactions with receptor sites, enhancing binding affinity.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antitumor Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of tumor cells in culture, suggesting potential for development as an anticancer therapeutic.

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed potential anxiolytic properties, warranting further exploration in psychiatric applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and esterification. For example, fluorination at the 6-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by methylamine introduction via Buchwald-Hartwig coupling. Catalysts such as Pd(OAc)₂/Xantphos and solvents like DMF or ethanol are critical for optimizing yields .

- Key Considerations : Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylamine) must be tightly controlled to avoid by-products like dehalogenated intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at C6, methylamino at C4). The methyl ester group typically appears as a singlet at ~3.8 ppm in ¹H NMR .

- HPLC-MS : Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies under ambient (25°C), refrigerated (4°C), and inert atmospheres (N₂) show no decomposition over 6 months when stored in amber glass vials with desiccants. Degradation products, if any, are identified via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹⁹F NMR) be resolved?

- Methodology : Contradictions may arise from solvent polarity or hydrogen bonding. For example, ¹⁹F NMR shifts in DMSO-d₆ vs. CDCl₃ can differ by 1–2 ppm. Computational chemistry tools (DFT calculations) help validate experimental observations .

Q. What structure-activity relationship (SAR) insights exist for modifying the methylamino and fluoro substituents?

- Methodology : Substituting methylamino with isopropylamino (as in ’s analog) reduces solubility but enhances binding affinity in kinase inhibition assays. Fluorine removal decreases metabolic stability in hepatocyte models .

Q. Which in silico strategies predict the compound’s bioavailability and target interactions?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations using crystal structures of target proteins (e.g., mTOR or p70S6K) reveal hydrogen bonding between the carboxylate group and kinase active sites. ADMET predictors (e.g., SwissADME) estimate logP (~1.5) and CNS permeability .

Q. How do solvent choices (e.g., aqueous ethanol vs. DMF) impact scalability in continuous flow synthesis?

- Methodology : Flow reactors with ethanol/water mixtures (70:30 v/v) achieve >90% yield at 100°C, while DMF increases clogging risk. Residence time (5–10 minutes) and pressure (10–15 bar) are optimized via DoE (Design of Experiments) .

Q. What analytical methods validate trace impurities in batch-to-batch production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。